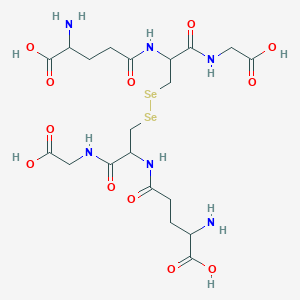
Glutaselenone diselenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutaselenon-Diselenid, auch bekannt als gamma-L-Glutamyl-L-Selenocysteinylglycin-Diselenid, ist eine Organoselenverbindung. Es ist ein Selenanalogon von Glutathion-Disulfid, das aufgrund seiner antioxidativen Eigenschaften eine entscheidende Rolle in verschiedenen biologischen Prozessen spielt.
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von Glutaselenon-Diselenid beinhaltet typischerweise den Schutz der Selenolgruppe von Selenocystein mit einer p-Methoxybenzyl-Gruppe. Dieses geschützte Selenocystein wird dann durch Peptidbindungsbildung mit Glutathion gekoppelt. Der letzte Schritt beinhaltet die Entfernung der Schutzgruppe durch Acidolyse unter Verwendung von Trifluoressigsäure in Gegenwart von Thioanisol .
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für Glutaselenon-Diselenid nicht gut dokumentiert sind, würde der allgemeine Ansatz großtechnische Peptidsynthesetechniken umfassen. Diese Methoden würden wahrscheinlich die Festphasen-Peptidsynthese (SPPS) für die effiziente Assemblierung der Peptidkette umfassen, gefolgt von Reinigungs- und Entschützungsschritten, um das Endprodukt zu erhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of glutaselenone diselenide typically involves the protection of the selenol group of selenocysteine with a p-methoxybenzyl group. This protected selenocysteine is then coupled with glutathione through a peptide bond formation. The final step involves the removal of the protecting group by acidolysis using trifluoroacetic acid in the presence of thioanisole .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale peptide synthesis techniques. These methods would likely include solid-phase peptide synthesis (SPPS) for the efficient assembly of the peptide chain, followed by purification and deprotection steps to yield the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Glutaselenon-Diselenid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um Seleninsäuren zu bilden.
Reduktion: Es kann zurück zu seiner Selenolform reduziert werden.
Substitution: Es kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Dithiothreitol werden verwendet.
Substitution: Nukleophile wie Thiole oder Amine können unter milden Bedingungen mit Glutaselenon-Diselenid reagieren.
Hauptprodukte, die gebildet werden
Oxidation: Seleninsäuren.
Reduktion: Selenole.
Substitution: Verschiedene Organoselenverbindungen, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Glutaselenon-Diselenid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in der organischen Synthese und Katalyse verwendet.
Biologie: Für seine Rolle in der Redoxbiologie und als Nachahmer der Glutathionperoxidase untersucht.
Medizin: Für seine potenziellen krebshemmenden und chemopräventiven Eigenschaften untersucht.
Wirkmechanismus
Glutaselenon-Diselenid übt seine Wirkungen in erster Linie durch seine antioxidative Aktivität aus. Es ahmt die Wirkung der Glutathionperoxidase nach, indem es Wasserstoffperoxid und organische Hydroperoxide zu Wasser bzw. entsprechenden Alkoholen reduziert. Diese Reaktion beinhaltet die Oxidation der Selenolgruppe zu einem Seleninsäure-Zwischenprodukt, das dann durch Glutathion wieder zur Selenolform reduziert wird .
Wirkmechanismus
Glutaselenone diselenide exerts its effects primarily through its antioxidant activity. It mimics the action of glutathione peroxidase by reducing hydrogen peroxide and organic hydroperoxides to water and corresponding alcohols, respectively. This reaction involves the oxidation of the selenol group to a selenenic acid intermediate, which is then reduced back to the selenol form by glutathione .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Glutathion-Disulfid: Das Schwefelanalogon von Glutaselenon-Diselenid.
Selenocystein: Das Selenanalogon von Cystein.
Selenomethionin: Das Selenanalogon von Methionin.
Einzigartigkeit
Glutaselenon-Diselenid ist einzigartig aufgrund seiner verbesserten antioxidativen Eigenschaften im Vergleich zu seinen Schwefelanalogen. Das Vorhandensein von Selen in seiner Struktur ermöglicht es ihm, effizienter an Redoxreaktionen teilzunehmen, was es zu einem stärkeren Antioxidans macht. Diese Eigenschaft macht es besonders wertvoll in biologischen und medizinischen Anwendungen, in denen oxidativer Stress ein Problem ist .
Eigenschaften
Molekularformel |
C20H32N6O12Se2 |
|---|---|
Molekulargewicht |
706.4 g/mol |
IUPAC-Name |
2-amino-5-[[3-[[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]diselanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H32N6O12Se2/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38) |
InChI-Schlüssel |
QLLZDMKEQUBHQO-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)NC(C[Se][Se]CC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Hydroxy-3-(4-hydroxyphenyl)-6,7-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B12295569.png)

![2-(Hydroxymethyl)-6-[4-(4-hydroxyphenyl)butan-2-yloxy]oxane-3,4,5-triol](/img/structure/B12295589.png)
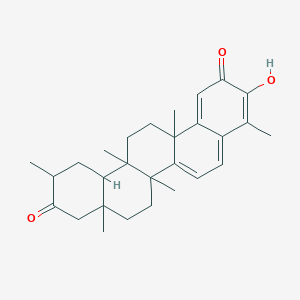
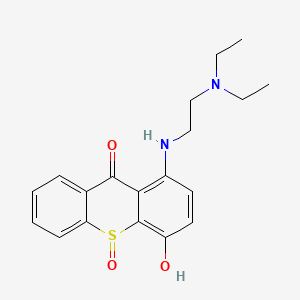
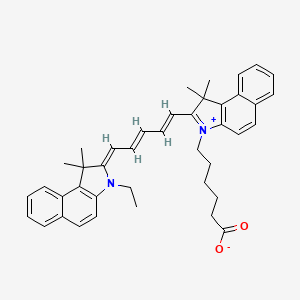
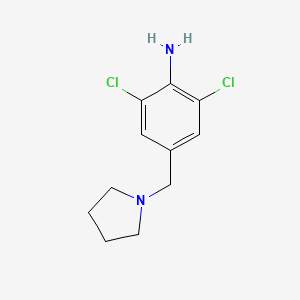
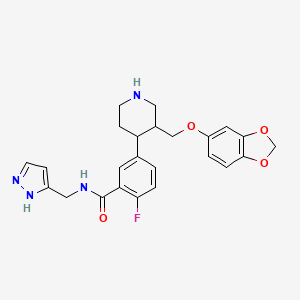

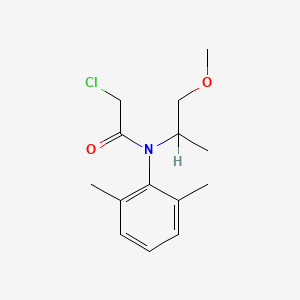
![6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12295650.png)
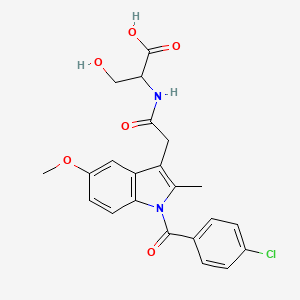
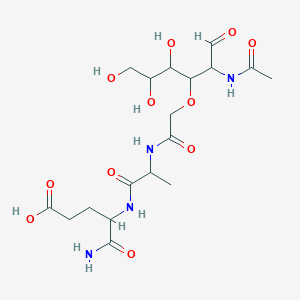
![[2-Bromo-3-[tert-butyl(dimethyl)silyl]oxypropoxy]-tert-butyl-dimethylsilane](/img/structure/B12295666.png)
